molecular formula C14H14ClN3O4 B13786866 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione CAS No. 63467-06-1

2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13786866
CAS No.: 63467-06-1
M. Wt: 323.73 g/mol
InChI Key: YQEWWWGIXNSFGR-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications, including dyes, plastics, and coatings. The compound’s unique structure, which includes an azo group and a cyclohexane ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione typically involves a diazo-coupling reaction. This process begins with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is subsequently coupled with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, water or alcohol solvent.

    Oxidation: Potassium permanganate, acetone solvent.

Major Products Formed

    Reduction: 2-[(4-Amino-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.

    Substitution: 2-[(4-Hydroxy-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.

    Oxidation: 2-[(4-Chloro-2-nitrophenyl)azoxy]-5,5-dimethylcyclohexane-1,3-dione.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.

    Biology: Investigated for its potential as a biological stain due to its vibrant color.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized as a pigment in the manufacture of dyes, plastics, and coatings due to its stability and colorfastness.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, the nitro and chloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or dyeing processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide
  • **1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
  • **2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol

Uniqueness

2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an azo group, which imparts distinct chemical properties and stability. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

63467-06-1

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C14H14ClN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-9-4-3-8(15)5-10(9)18(21)22/h3-5,13H,6-7H2,1-2H3

InChI Key

YQEWWWGIXNSFGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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